molecular formula C9H16N2O2 B026443 (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine CAS No. 109838-85-9

(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

Cat. No. B026443
M. Wt: 184.24 g/mol
InChI Key: FCFWEOGTZZPCTO-MRVPVSSYSA-N
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Description

(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine is a chiral pyrazine derivative significant in the stereospecific synthesis of various compounds, including α-deuteriated α-amino acids. Its structural uniqueness lies in the presence of isopropyl and methoxy groups, which influence its chemical behavior and properties.

Synthesis Analysis

The base-catalyzed deuteriation of (3R)- or (3S)-3-isopropyl-2,5-dimethoxy-3,6-dihydropyrazine yields the [6-2H2] isotopomer without altering the stereogenic center at C-3, offering an efficient route to (R)- and (S)-α-deuteriated α-amino acids (Rose, Leeson, & Gani, 1992).

Molecular Structure Analysis

The molecular structure of (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine plays a critical role in its chemical reactivity and the synthesis of targeted molecules. Its chiral nature allows for selective reactions that are crucial in asymmetric synthesis (Croce, Cremonesi, Rosa, & Pizzatti, 2003).

Scientific Research Applications

  • Elemental Analysis and Multinuclear NMR Spectroscopy : A study by Dölling (2012) discusses the use of a compound related to (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine for analyzing elemental composition and multinuclear NMR spectroscopy, which are crucial in characterizing chemical compounds (Dölling, 2012).

  • Synthesis of β-Hydroxy-α-Amino Acids : Research by Cremonesi et al. (2007, 2008) shows that this compound is useful in the stereoselective synthesis of β-hydroxy-α-amino acids, which are significant in pharmaceutical and biochemical applications (Cremonesi et al., 2007), (Cremonesi et al., 2008).

  • Enzymatic Resolution and Synthesis of Polyfunctionalized Amino Acids : A 2009 study by Cremonesi et al. discusses the enzymatic resolution of (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine, leading to the synthesis of polyfunctionalized amino acids and dipeptides, vital for developing new drugs and biomolecules (Cremonesi et al., 2009).

  • Study of Chiral Ethers and Chiral Auxiliary Molecules : Bull et al. (1998) explored the synthesis of a variant of this compound for studying chiral ethers and their auxiliary molecules, which play a role in asymmetric synthesis (Bull et al., 1998).

  • Stereospecific Synthesis of α-Deuteriated α-Amino Acids : Rose et al. (1992, 1995) focused on the stereospecific synthesis of α-deuteriated α-amino acids using this compound, which is important for the study of stable isotopes in chemistry and biology (Rose et al., 1992), (Rose et al., 1995).

  • Ruthenium(II) in Ring Closing Metathesis : Hammer and Undheim (1997) described the use of (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine in ruthenium(II)-catalyzed ring-closing metathesis for preparing cyclic amino acids, crucial in organic and medicinal chemistry (Hammer & Undheim, 1997).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity data, flammability, reactivity, and any necessary safety precautions.


Future Directions

This involves discussing potential future research directions. For a new compound, this might involve exploring its uses, improving its synthesis, or studying its properties in more detail.


properties

IUPAC Name

(2R)-3,6-dimethoxy-2-propan-2-yl-2,5-dihydropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-6(2)8-9(13-4)10-5-7(11-8)12-3/h6,8H,5H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFWEOGTZZPCTO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=NCC(=N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C(=NCC(=N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352920
Record name (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

CAS RN

109838-85-9
Record name (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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